2-Aminobenzo[d]thiazole-7-carboxylic acid
Overview
Description
2-Aminobenzo[d]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an amino group at the 2-position and a carboxylic acid group at the 7-position of the benzothiazole ring, making it a versatile building block for various chemical syntheses and applications.
Mechanism of Action
Target of Action
Compounds based on 2-aminobenzothiazole, a key structure in 2-aminobenzo[d]thiazole-7-carboxylic acid, have been studied as ligands for various targets .
Biochemical Pathways
Derivatives of 2-aminobenzothiazole have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is recommended that the compound be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
2-Aminobenzo[d]thiazole-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and survival. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further amplifying the compound’s effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of signaling pathways and persistent changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for the compound’s role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include the use of microwave irradiation to accelerate the reaction and improve yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of water as a solvent, are being explored to reduce environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Aminobenzo[d]thiazole-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the carboxylic acid group at the 7-position, making it less versatile in certain chemical reactions.
Benzothiazole-2-carboxylic acid: Lacks the amino group at the 2-position, limiting its applications in biological studies.
Uniqueness
2-Aminobenzo[d]thiazole-7-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAYVWUPOHGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604653 | |
Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71224-95-8 | |
Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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